molecular formula C18H20N10 B12269119 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12269119
M. Wt: 376.4 g/mol
InChI Key: VZHSOORPZKFBKB-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features multiple nitrogen atoms within its structure, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms within the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways affected by this compound can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings and nitrogen atoms, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N10

Molecular Weight

376.4 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20N10/c1-12-7-13(2)28(25-12)16-8-15(19-10-20-16)26-3-5-27(6-4-26)18-14-9-23-24-17(14)21-11-22-18/h7-11H,3-6H2,1-2H3,(H,21,22,23,24)

InChI Key

VZHSOORPZKFBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C

Origin of Product

United States

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